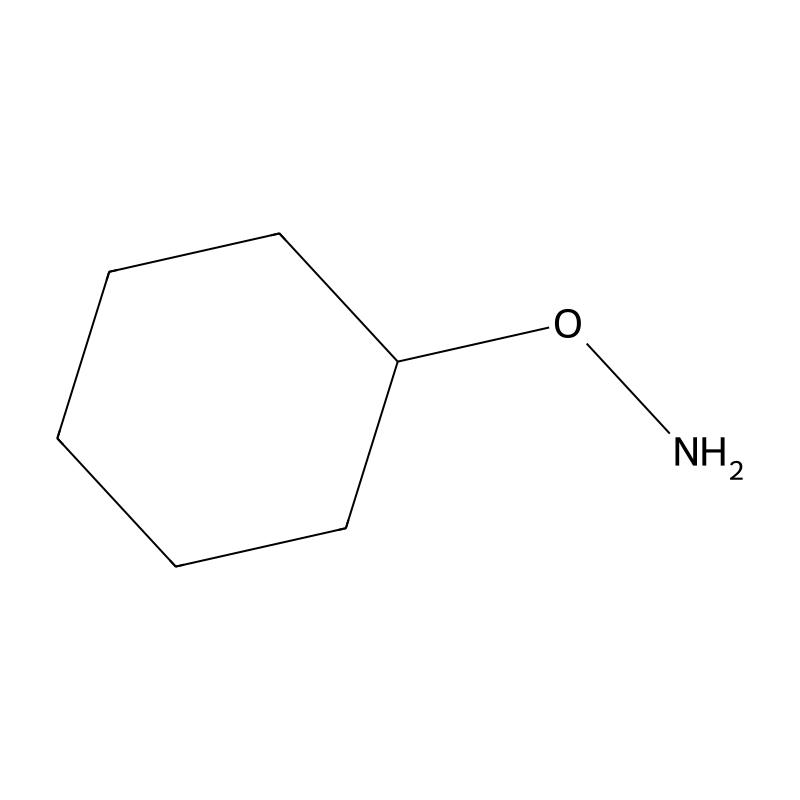

O-cyclohexylhydroxylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

While research on O-cyclohexylhydroxylamine is limited, it has been investigated for its potential applications in a few areas of scientific research:

Organic synthesis

O-cyclohexylhydroxylamine can be used as a reagent in organic synthesis reactions. For instance, a study describes its use in the synthesis of chiral hydrazines [].

Analytical chemistry

Some research explores the use of O-cyclohexylhydroxylamine for analytical purposes. For example, a study examines its potential for the determination of carbonyl compounds [].

- N-cyclohexylhydroxylamine (C6H13NO) is an organic compound containing a cyclohexyl group (six-membered carbon ring) attached to a hydroxylamine group (NH2OH). PubChem, N-Cyclohexylhydroxylamine: )

- It's a colorless to slightly yellow liquid at room temperature. []

- Its significance lies in its use as a reagent in organic synthesis, particularly for introducing a hydroxylamine group into molecules. [, ]

Molecular Structure Analysis

- The key feature is the presence of both an amine (NH2) and a hydroxyl (OH) group bonded to the same nitrogen atom.

- The cyclohexyl ring is attached to the nitrogen atom, giving the compound its characteristic name.

Chemical Reactions Analysis

- Synthesis: N-cyclohexylhydroxylamine can be prepared by reacting cyclohexanone oxime with a reducing agent like sodium borohydride. []

C6H11COCH3 (cyclohexanone oxime) + NaBH4 (sodium borohydride) -> C6H13NO (N-cyclohexylhydroxylamine) + H2O + NaOBH3

- As a reagent: It reacts with aldehydes and ketones to form N-cyclohexyl nitrones, which are valuable intermediates in organic synthesis. []

RCHO (aldehyde) + C6H13NO (N-cyclohexylhydroxylamine) -> RC(NOH)(C6H11) (N-cyclohexyl nitrone) + H2O

- Decomposition: Limited information is available on the specific decomposition pathway. However, as with most hydroxylamines, it's likely to decompose upon heating or exposure to strong acids/bases, releasing volatile compounds like ammonia and cyclohexene.

Physical And Chemical Properties Analysis

- Melting point: 32-34 °C []

- Boiling point: 150-152 °C (at 12 mmHg) []

- Solubility: Soluble in water, ethanol, and other polar organic solvents. []

- Stability: Moderately stable under normal storage conditions. Can decompose upon heating or exposure to strong acids/bases. []

Mechanism of Action (not applicable)

N-cyclohexylhydroxylamine doesn't have a known biological function. It primarily acts as a chemical reagent.

- N-cyclohexylhydroxylamine is a mild irritant and may cause skin and eye irritation upon contact. []

- It's advisable to wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat when handling this compound.

- Specific data on its toxicity is limited, but it's recommended to handle it with caution and follow standard laboratory safety procedures. []

- Oxidation: It can be oxidized to cyclohexanone oxime, which is a key intermediate in the production of nylon-6. The oxidation process typically involves air and can be catalyzed by various metal catalysts .

- Condensation Reactions: O-cyclohexylhydroxylamine serves as a reactant in condensation reactions that lead to the formation of more complex organic molecules .

- Hydrogenation: This compound can be synthesized through the hydrogenation of nitrocyclohexane, leading to cyclohexanone oxime as a primary product.

O-cyclohexylhydroxylamine can be synthesized through several methods:

- Hydrogenation of Nitrocyclohexane: This method involves the catalytic hydrogenation of nitrocyclohexane under specific conditions to yield O-cyclohexylhydroxylamine along with other products like cyclohexanone oxime .

- Oxidative Conversion: The compound can also be synthesized by oxidizing cyclohexylamine, which first forms O-cyclohexylhydroxylamine before being further oxidized to cyclohexanone oxime .

O-cyclohexylhydroxylamine has several notable applications:

- Intermediate in Synthesis: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

- Chemical Reagent: The compound acts as a reagent in organic synthesis, particularly in reactions involving aldehyde-catalyzed intermolecular hydroamination .

- Potential Drug Development: Given its structural characteristics, it may serve as a scaffold for developing new drugs targeting specific biological pathways.

O-cyclohexylhydroxylamine shares structural similarities with several other compounds. Here are some comparable compounds:

| Compound Name | Structural Feature | Unique Aspects |

|---|---|---|

| Cyclohexanone Oxime | Contains a carbonyl and oxime group | Key intermediate in nylon production |

| Cyclohexanol | Alcohol functional group | Used widely in industrial applications |

| Cyclohexylamine | Amine functional group | Precursor for various nitrogen-containing compounds |

| Hydroxylamine | Simple hydroxylamine structure | Known for its reducing properties |

Uniqueness of O-cyclohexylhydroxylamine: Unlike simple hydroxylamines or amines, O-cyclohexylhydroxylamine's cyclohexane ring provides unique steric and electronic properties that influence its reactivity and potential applications.

O-Cyclohexylhydroxylamine emerged as a compound of interest in the mid-20th century, alongside advancements in catalytic hydrogenation techniques. Early synthetic routes involved the hydrogenation of nitrocyclohexane, a process rooted in the foundational work of Paul Sabatier on catalytic hydrogenation. The development of palladium-based catalysts in the 1960s, such as Pd/C and Pd-Al₂O₃, enabled efficient reduction of nitrocyclohexane to O-cyclohexylhydroxylamine under mild conditions. By the 1990s, studies on its crystal structure and reactivity, including its role in forming hydrochlorides, provided deeper insights into its chemical behavior. Recent innovations, such as Pd/carbon nanotube catalysts, have further optimized its synthesis.

Chemical Classification and Nomenclature

O-Cyclohexylhydroxylamine (CAS: 4759-21-1) is an aliphatic hydroxylamine derivative with the molecular formula C₆H₁₃NO and a molecular weight of 115.18 g/mol. Its IUPAC name is N-hydroxycyclohexanamine, and it is structurally characterized by a hydroxylamine group (-NH-OH) bonded to a cyclohexyl ring. Common synonyms include N-cyclohexylhydroxylamine and cyclohexylhydroxylamine.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₃NO |

| Molecular Weight | 115.18 g/mol |

| CAS Number | 4759-21-1 |

| Synonyms | N-Hydroxycyclohexanamine |

Significance in Organic Chemistry

This compound serves as a versatile intermediate in organic synthesis. Its nucleophilic hydroxylamine group participates in condensation reactions with aldehydes to form nitrones, while its reducing properties facilitate the synthesis of amines and oximes. Notably, O-cyclohexylhydroxylamine is a precursor to cyclin-dependent kinase inhibitors, which are critical in cancer research. Its role in generating stable hydrochlorides further underscores its utility in crystallography and mechanistic studies.

Current Research Landscape

Recent studies focus on optimizing catalytic systems for its synthesis. For example, NiTi-layered double hydroxides with oxygen vacancies achieve 90% selectivity in nitrocyclohexane hydrogenation. Green chemistry approaches, such as solvent-free hydrogenation over Pt/TiO₂ catalysts, are also gaining traction. Additionally, its applications in pharmaceutical intermediates, such as hydroxyurea derivatives, highlight its relevance in drug discovery.

O-cyclohexylhydroxylamine is a chemical compound characterized by a hydroxylamine group attached to a cyclohexane ring through an oxygen atom [1]. The molecular structure consists of a six-membered cyclohexane ring with an O-NH2 group bonded to one of the carbon atoms [2]. The chemical formula of O-cyclohexylhydroxylamine is C6H13NO, representing six carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and one oxygen atom [3].

The structural arrangement of O-cyclohexylhydroxylamine features the hydroxylamine moiety (H2N-O-) connected to the cyclohexyl group, creating an O-alkylated hydroxylamine derivative [1] [2]. This structure can be represented by the line notation C1CCCCC1ON, where the nitrogen atom bears two hydrogen atoms [3]. The compound belongs to the class of O-substituted hydroxylamines, which are characterized by the presence of an oxygen atom linking the hydroxylamine group to the substituent [1].

Physical Properties

Physical State and Organoleptic Properties

At standard ambient temperature and pressure, O-cyclohexylhydroxylamine exists as a solid [2]. The compound appears as a white to off-white crystalline solid with no distinctive odor reported in the literature [3] [4]. When in its pure form, O-cyclohexylhydroxylamine exhibits a crystalline structure that can be observed under appropriate conditions [5].

The hydrochloride salt of O-cyclohexylhydroxylamine, which is often used in laboratory settings due to its increased stability, also appears as a white crystalline solid [6]. This salt form can be recrystallized from various solvents including methanol-ether mixtures and 1,4-dioxane to obtain high-purity crystals suitable for analytical studies [5].

Molecular Weight and Density

The molecular weight of O-cyclohexylhydroxylamine is 115.17 g/mol, as calculated based on its molecular formula C6H13NO [1] [3]. This value is derived from the atomic weights of its constituent elements: carbon (6 × 12.01 g/mol), hydrogen (13 × 1.01 g/mol), nitrogen (1 × 14.01 g/mol), and oxygen (1 × 16.00 g/mol) [2].

While specific density data for O-cyclohexylhydroxylamine itself is limited in the literature, related compounds with similar structural features typically have densities ranging from 0.9 to 1.2 g/cm³ [7]. The hydrochloride salt of O-cyclohexylhydroxylamine has a higher molecular weight of 151.63 g/mol due to the addition of HCl [6].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C6H13NO | [1] [3] |

| Molecular Weight | 115.17 g/mol | [1] [3] |

| Physical State | Solid | [2] [4] |

| Appearance | White to off-white crystalline solid | [3] [4] |

Melting and Boiling Points

The melting point of O-cyclohexylhydroxylamine has not been extensively documented in the literature, but related O-alkylhydroxylamines typically melt in the range of 50-100°C [8]. The hydrochloride salt of O-cyclohexylhydroxylamine has a reported melting point in the range of 166-171°C [6].

Boiling point data for O-cyclohexylhydroxylamine is not well-established in the scientific literature, which is common for compounds that may decompose before reaching their boiling points under normal pressure conditions [9]. For comparison, structurally similar compounds like hexanamide, which shares the same molecular formula (C6H13NO), has a reported boiling point of approximately 255°C [9].

The thermal properties of O-cyclohexylhydroxylamine are influenced by its molecular structure, particularly the presence of the hydroxylamine group which can form hydrogen bonds and affect the compound's thermal behavior [8] [9].

Spectroscopic Properties

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the structural arrangement of atoms in O-cyclohexylhydroxylamine [10]. The 1H NMR spectrum of O-cyclohexylhydroxylamine exhibits characteristic signals that correspond to the different hydrogen environments within the molecule [11].

The 1H NMR spectrum typically shows signals for the cyclohexyl ring protons in the range of 1.0-2.0 ppm, appearing as complex multiplets due to the different chemical environments of the ring protons [10] [12]. The methine proton (CH) adjacent to the oxygen atom typically appears as a multiplet at approximately 3.1-3.3 ppm [11]. The amino group protons (NH2) generally appear as a broad singlet in the range of 5.0-6.0 ppm, although this signal can be variable depending on concentration and solvent effects [10] [13].

The 13C NMR spectrum of O-cyclohexylhydroxylamine shows signals for the six carbon atoms of the cyclohexyl ring [10]. The carbon directly bonded to the oxygen atom typically appears at approximately 75-80 ppm, while the remaining ring carbons appear in the range of 20-35 ppm [12] [13].

Infrared Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying functional groups in O-cyclohexylhydroxylamine [14]. The IR spectrum of O-cyclohexylhydroxylamine exhibits several characteristic absorption bands that correspond to specific molecular vibrations within the compound [15].

The N-H stretching vibrations of the amino group typically appear as bands in the region of 3300-3500 cm-1 [14]. These bands are generally sharper and less intense than O-H stretching bands, which helps distinguish them from alcohol functional groups [14]. The N-O stretching vibration, which is characteristic of the hydroxylamine moiety, typically appears as a band in the region of 900-1000 cm-1 [15].

The C-O stretching vibration associated with the cyclohexyl-oxygen bond generally appears in the region of 1050-1150 cm-1 [14]. Additionally, the cyclohexyl ring exhibits characteristic C-H stretching vibrations in the region of 2850-2950 cm-1 and various bending and rocking vibrations in the fingerprint region below 1500 cm-1 [14] [15].

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of O-cyclohexylhydroxylamine [16]. The mass spectrum of O-cyclohexylhydroxylamine typically shows a molecular ion peak at m/z 115, corresponding to its molecular weight [3].

Fragmentation patterns in the mass spectrum of O-cyclohexylhydroxylamine often include characteristic peaks resulting from the cleavage of the O-N bond, yielding fragments at m/z 98 (loss of NH2) and m/z 83 (subsequent loss of CH3) [16]. The cyclohexyl ring may undergo various fragmentation processes, producing peaks at m/z 55 and m/z 41, which are common fragments observed in cyclohexyl-containing compounds [16] [17].

High-resolution mass spectrometry can provide the exact mass of O-cyclohexylhydroxylamine, which can be used to confirm its molecular formula [3]. The calculated exact mass for C6H13NO is 115.0997 g/mol, which serves as a reference point for mass spectrometric analysis [3] [16].

Crystallographic Data

Bond Lengths and Angles

Crystallographic studies of O-cyclohexylhydroxylamine and its hydrochloride salt have provided detailed information about bond lengths and angles within the molecule [5]. X-ray diffraction analysis reveals that the C-O bond connecting the cyclohexyl ring to the hydroxylamine group has a length of approximately 1.447-1.454 Å, depending on measurement conditions [5].

The O-N bond in the hydroxylamine moiety typically has a length of around 1.4 Å, which is consistent with the standard O-N single bond length [5]. The cyclohexyl ring adopts a chair conformation, which is the most stable arrangement for six-membered rings [18] [19]. In this conformation, the bond angles within the ring are close to the ideal tetrahedral angle of 109.5° [19].

The bond angle at the oxygen atom (C-O-N) is approximately 108-110°, reflecting the sp3 hybridization of the oxygen atom [5] [19]. The bond angles within the cyclohexyl ring typically range from 109° to 112°, with slight deviations from the ideal tetrahedral angle due to ring strain and packing effects in the crystal lattice [18] [19].

| Bond/Angle | Measurement | Reference |

|---|---|---|

| C-O Bond Length | 1.447-1.454 Å | [5] |

| O-N Bond Length | ~1.4 Å | [5] |

| C-O-N Bond Angle | 108-110° | [5] [19] |

| Cyclohexyl Ring Bond Angles | 109-112° | [18] [19] |

Temperature Dependence of Crystal Structure

The crystal structure of O-cyclohexylhydroxylamine exhibits notable temperature dependence, which has been documented through variable-temperature X-ray diffraction studies [5]. Research has shown that the C-O bond length in O-cyclohexylhydroxylamine hydrochloride varies significantly with temperature, with measurements at 100K yielding a bond length of 1.4677(14) Å, while measurements at 290K resulted in a bond length of 1.447(2) Å [5].

This temperature dependence is particularly significant for structural correlations and property predictions based on bond lengths [5]. The variation in bond lengths with temperature suggests that thermal motion within the crystal lattice affects the apparent positions of atoms, which can influence the interpretation of structural data [5] [20].

The crystal system of O-cyclohexylhydroxylamine hydrochloride has been determined to be orthorhombic with space group Pbca (no. 61) [5]. The unit cell parameters at 290K are a = 7.6236(4) Å, b = 9.2921(7) Å, and c = 23.018(10) Å, with a unit cell volume of 1630.6(7) ų [5]. The crystal structure contains eight molecules per unit cell (Z = 8) [5].

Thermal Libration Effects

Thermal libration refers to the oscillatory motion of atoms or groups of atoms within a crystal structure, which can affect the apparent bond lengths and angles determined by X-ray diffraction [5]. In the case of O-cyclohexylhydroxylamine, thermal libration effects have been observed and quantified through detailed crystallographic analysis [5].

When the crystal structure of O-cyclohexylhydroxylamine hydrochloride measured at 290K was corrected for thermal libration effects using specialized software (PLATON), the C-O bond length was adjusted from 1.447(2) Å to 1.454(2) Å [5]. This correction is significant for accurate structural characterization and for establishing structure-property relationships [5].

The thermal libration effects in O-cyclohexylhydroxylamine are particularly pronounced for the hydroxylamine group, which may undergo rotational oscillations around the C-O bond [5] [20]. These motions can lead to an apparent shortening of bond lengths when measured by X-ray diffraction, as the technique provides a time-averaged picture of the atomic positions [5].